molecular formula C6H3ClF2O3S B2528093 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride CAS No. 1781204-73-6

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B2528093
CAS No.: 1781204-73-6
M. Wt: 228.59
InChI Key: NMWSLDYTJKDTRR-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (CAS 1781204-73-6) is a high-value chemical reagent designed for advanced chemical biology and medicinal chemistry research. This compound integrates a sulfonyl chloride group with adjacent fluorine atoms and a phenolic hydroxyl group on an aromatic ring, creating a multifunctional and reactive scaffold. Its primary research application lies in the synthesis of targeted covalent inhibitors (TCIs), a growing area in drug discovery for engaging challenging biological targets . Sulfonyl exchange warheads, like the sulfonyl chloride in this reagent, are known to covalently modify various nucleophilic amino acid residues in protein binding sites, such as tyrosine, lysine, and serine, thereby expanding the druggable target space beyond traditional cysteine-directed chemistry . Researchers can utilize this reagent to develop novel chemical probes that achieve prolonged pharmacodynamic effects and enhanced selectivity. The unique substitution pattern of fluorine atoms and the hydroxyl group allows for fine-tuning of electronic properties and offers additional sites for further chemical derivatization, making it a versatile building block for constructing complex molecules like covalent protein degraders or activity-based probes. This product is classified as a hazardous chemical (GHS Signal Word: Danger) and causes severe skin burns and eye damage (Hazard Statement H314) . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling precautions, including the use of personal protective equipment and working in an inert atmosphere, are essential .

Properties

IUPAC Name

3,4-difluoro-2-hydroxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O3S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWSLDYTJKDTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonic Acid and Sulfur Trioxide Method

The most widely documented method involves chlorosulfonation of a fluorinated phenolic precursor using chlorosulfonic acid (ClSO₃H) and sulfur trioxide (SO₃). This approach, detailed in patent CN103304451B, involves three stages:

  • Sulfonation :
    A mixture of chlorosulfonic acid and sulfur trioxide gas generates a reactive sulfonating agent. For example, adding 4 mol of ClSO₃H and 0.5 mol of SO₃ to a reactor forms a chlorosulfonic acid-sulfur trioxide complex. The fluorinated phenolic substrate (e.g., 3,4-difluoro-2-hydroxybenzene) is then introduced, and the mixture is heated to 50–140°C. The temperature is critical to avoid decomposition; optimal yields (98%) are achieved at 110°C.

  • Dilution and By-Product Recovery :
    After cooling to 25–35°C, dilute sulfuric acid is added to quench the reaction, releasing hydrogen chloride gas. This gas is absorbed in water to recover hydrochloric acid as a by-product.

  • Solvent Extraction and Purification :
    A solvent such as methylene chloride is added to separate the sulfonyl chloride product from sulfuric acid. The organic layer is distilled to remove the solvent, yielding 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride with >99% purity.

Key Parameters :

Parameter Optimal Value
Molar Ratio (ClSO₃H:Substrate) 4:1
Reaction Temperature 110°C
Solvent Methylene Chloride
Yield 98%

Alternative Sulfonating Agents

While ClSO₃H is standard, sulfonic acid anhydrides (e.g., (ClSO₂)₂O) can substitute for SO₃ in some cases. This modification reduces gas handling but requires higher stoichiometric ratios (2.5:1 ClSO₃H:substrate).

Multistep Synthesis from Halogenated Precursors

Fluorination Followed by Sulfonation

An alternative route starts with 2-hydroxybenzene-1-sulfonyl chloride, which undergoes electrophilic fluorination. For example:

  • Protection of Hydroxyl Group :
    The phenolic -OH is protected as a methyl ether using dimethyl sulfate.
  • Electrophilic Fluorination :
    Treatment with Selectfluor® or F₂ gas introduces fluorine atoms at positions 3 and 4.
  • Deprotection and Chlorosulfonation :
    The methyl ether is cleaved with BBr₃, and the resulting dihydroxy compound is subjected to ClSO₃H.

Challenges :

  • Fluorination may lead to regiochemical mixtures.
  • Deprotection risks sulfonyl chloride hydrolysis.

Reaction Optimization and Scalability

Temperature Control

Exothermic reactions during sulfonation necessitate precise cooling. Industrial setups use jacketed reactors with a temperature tolerance of ±2°C to prevent side reactions like polysulfonation.

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve phase separation during extraction.

By-Product Management

The sulfuric acid by-product (70–85% concentration) is recycled for cost efficiency. Residual HCl in sulfuric acid is minimized to <0.45% to meet industrial standards.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, -OH), 7.8–7.6 (m, 2H, aromatic), 7.5–7.3 (m, 1H, aromatic).
  • FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S-O stretch).

Chromatographic Purity

HPLC analysis with a C18 column (acetonitrile/water mobile phase) confirms >95% purity, as reported by commercial suppliers.

Chemical Reactions Analysis

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Chemical Properties and Reactivity

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride features a sulfonyl chloride functional group, which is highly reactive towards nucleophiles. The presence of fluorine atoms enhances the compound's stability and reactivity profile, making it suitable for diverse chemical transformations. The compound's molecular formula is C6_6H4_4ClF2_2O3_3S, with a molecular weight of approximately 228.63 g/mol.

Applications in Organic Synthesis

Reagent for Sulfonamide Formation
One of the primary applications of this compound is as a reagent in the formation of sulfonamides. Sulfonamides are vital intermediates in drug development due to their antibacterial properties. The sulfonyl chloride group facilitates the introduction of sulfonamide functionalities into various organic substrates through nucleophilic substitution reactions.

Synthesis of Sulfonate Esters
This compound also serves as an effective reagent for synthesizing sulfonate esters, which are essential in the preparation of various pharmaceuticals and agrochemicals. The ability to form esters from alcohols using sulfonyl chlorides is well-documented, allowing for the modification of alcohols into more reactive species suitable for further chemical transformations.

Pharmaceutical Applications

Intermediate in Drug Development
The compound is utilized as an intermediate in synthesizing various pharmaceutical agents. Its reactivity allows for modifications that can lead to the development of new therapeutic compounds. For instance, derivatives of this compound have been explored for their potential use in treating diseases where ribonucleotide reductase inhibition is beneficial, such as certain cancers .

Biological Activity Enhancement
The incorporation of fluorine atoms into drug candidates often enhances their biological activity and metabolic stability. Compounds derived from this compound have been evaluated for their pharmacological properties, demonstrating improved efficacy compared to their non-fluorinated counterparts.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on substituent effects, reactivity, and physicochemical properties. Key analogs include 2,4-difluorobenzene-1-sulfonyl chloride (similarity score: 0.92) and 2,3,4-trifluorobenzene-1-sulfonyl chloride (similarity score: 0.85) .

Structural and Electronic Differences

Compound Substituents Key Features
This compound –OH (C2), –F (C3, C4) Hydroxyl group increases polarity; fluorine atoms enhance electrophilicity of –SO₂Cl.
2,4-Difluorobenzene-1-sulfonyl chloride –F (C2, C4) No hydroxyl group; symmetric fluorine substitution increases electron withdrawal.
2,3,4-Trifluorobenzene-1-sulfonyl chloride –F (C2, C3, C4) Additional fluorine at C3 increases steric hindrance and electron-withdrawing effects.

Key Observations:

  • The hydroxyl group in the target compound distinguishes it from analogs lacking oxygen-containing substituents. This group may stabilize intermediates via hydrogen bonding during nucleophilic substitution reactions.
  • Fluorine positions influence electronic effects: Fluorines at C3 and C4 (meta/para to –SO₂Cl) create a distinct electronic environment compared to analogs with fluorines at C2 and C4 (ortho/para) .

Reactivity and Stability

  • Sulfonyl Chloride Reactivity: The electron-withdrawing fluorine atoms activate the –SO₂Cl group toward nucleophilic attack.
  • Acidity: The hydroxyl group (pKa ~10–12 for phenolic –OH) introduces acidity absent in non-hydroxylated analogs. This property may enhance solubility in aqueous basic conditions.
  • Thermal Stability: Fluorinated sulfonyl chlorides generally exhibit moderate thermal stability.

Notes

Data Limitations: Direct experimental data on this compound are scarce; comparisons are inferred from structural analogs and substituent effects.

Safety Considerations: Like all sulfonyl chlorides, this compound is moisture-sensitive and likely corrosive. Proper handling under inert conditions is essential.

Biological Activity

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (CAS No. 1781204-73-6) is an organic compound characterized by its unique functional groups, including two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group. This structure endows the compound with significant reactivity and potential biological activity, making it a subject of interest in pharmaceutical chemistry and related fields.

The molecular formula of this compound is C₆H₄ClF₂O₂S, with a molecular weight of approximately 212.60 g/mol. The sulfonyl chloride moiety is particularly reactive due to its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound's stability and may influence its biological interactions compared to non-fluorinated analogs.

This compound can participate in multiple chemical reactions as a substrate or reagent. It is known to undergo nucleophilic substitution reactions, where the sulfonyl chloride group reacts with nucleophiles to form sulfonamides or esters, which are crucial in drug development .

Pharmacological Applications

Research indicates that compounds containing sulfonyl chloride groups often serve as intermediates in the synthesis of pharmaceuticals. The reactivity of the sulfonyl chloride allows for modifications of biomolecules such as proteins and peptides, which can lead to enhanced biological activity .

Case Studies and Research Findings

A limited number of studies specifically focus on this compound; however, related compounds have been extensively studied for their biological activities:

  • Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides exhibit significant antibacterial activity against various pathogens .
  • Cancer Research : Compounds with similar structures have been investigated for their potential anticancer properties. For example, certain benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression .
  • Enzyme Inhibition : Research on related compounds has indicated that they can act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameCAS NumberKey Differences
3,5-Dichloro-2-hydroxybenzene-1-sulfonyl chloride165661-51-8Contains chlorine instead of fluorine
3,5-Difluoro-4-hydroxybenzene-1-sulfonyl chlorideNot availableHydroxyl group positioned differently
2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride1806330-80-2Different positioning of fluorine atoms

The structural differences significantly influence the reactivity and biological interactions of these compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sulfonation of a fluorinated benzene derivative followed by chlorination. For example, sulfonation of 3,4-difluoro-2-hydroxybenzene using chlorosulfonic acid under controlled temperature (0–5°C) yields the sulfonic acid intermediate, which is then treated with phosphorus pentachloride (PCl₅) to introduce the sulfonyl chloride group . Characterization of intermediates requires NMR spectroscopy (¹H/¹⁹F/¹³C) to confirm fluorine substitution patterns and hydroxyl group retention, complemented by FT-IR to track sulfonic acid (-SO₃H) to sulfonyl chloride (-SO₂Cl) conversion .

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer : Purity analysis is best performed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies should focus on moisture sensitivity: store under inert gas (argon/nitrogen) at –20°C in amber vials. Monitor decomposition via TLC (silica gel, hexane/ethyl acetate) to detect hydrolysis products like sulfonic acids .

Q. What safety protocols are critical for handling this sulfonyl chloride?

  • Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, goggles) due to its corrosive and moisture-sensitive nature. Emergency spill protocols include neutralization with sodium bicarbonate and disposal via approved hazardous waste channels. Always reference SDS data for UN3265 (corrosive liquid) compliance .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

  • Methodological Answer : The meta- and para-fluorine atoms create an electron-deficient aromatic ring, enhancing electrophilicity at the sulfonyl chloride group. Reactivity with amines or alcohols can be quantified via kinetic studies (e.g., monitoring reaction rates via ¹⁹F NMR). Compare with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reported reactivity data with nitrogen nucleophiles?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or base selection (e.g., triethylamine vs. pyridine). Systematically vary these parameters using Design of Experiments (DoE) frameworks. For example, optimize base stoichiometry to suppress side reactions (e.g., sulfonamide dimerization) .

Q. How can computational chemistry predict regioselectivity in derivatization reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic hotspots. Pair with molecular docking to predict binding interactions if targeting biological applications (e.g., enzyme inhibition). Validate predictions experimentally via X-ray crystallography of key intermediates .

Q. What analytical techniques differentiate structural analogs (e.g., 2,4-difluoro vs. 3,4-difluoro isomers) in complex mixtures?

  • Methodological Answer : Use GC-MS or LC-HRMS with high-resolution columns (e.g., Zorbax SB-C18) to separate isomers. Confirm via NOESY NMR to assign spatial proximity of fluorine and hydroxyl groups. Cross-reference with melting point analysis (e.g., 236–237°C for 2,4-difluoro isomer vs. literature values for 3,4-difluoro derivatives).

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